2-(4-Bromo-2-iodophenyl)ethan-1-ol

orthogonal cross-coupling sequential functionalization regioselective synthesis

Pre-differentiated linchpin for stepwise biaryl synthesis. Ortho-iodo site for rapid Sonogashira/Suzuki coupling; para-bromo preserved for orthogonal functionalization. Exploits 10³–10⁴× faster C(sp²)-I oxidative addition for chemoselectivity. Reduces protecting group steps. Ideal for medicinal chemists building complex frameworks. High purity, research-grade.

Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
Cat. No. B13455432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-iodophenyl)ethan-1-ol
Molecular FormulaC8H8BrIO
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)CCO
InChIInChI=1S/C8H8BrIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
InChIKeyBDPFTGDYYSSMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-2-iodophenyl)ethan-1-ol – Technical Baseline and Procurement-Relevant Classification


2-(4-Bromo-2-iodophenyl)ethan-1-ol (molecular formula C8H8BrIO, molecular weight 326.96 g/mol) is a mixed dihalogenated aromatic alcohol featuring both bromine at the para position and iodine at the ortho position relative to the hydroxyethyl chain . This regiochemical arrangement is deliberately engineered to deliver differential reactivity for sequential cross-coupling strategies, where iodine provides a low-activation-barrier site for initial palladium-catalyzed coupling (e.g., Sonogashira, Stille, or Suzuki–Miyaura), while bromine remains available for subsequent orthogonal transformations . The compound is supplied as a research-grade building block with minimum purity specifications of 95% and is utilized in medicinal chemistry and materials science for the construction of complex molecular frameworks requiring site-selective functionalization.

Why 2-(4-Bromo-2-iodophenyl)ethan-1-ol Cannot Be Replaced by Simple Mono-Halogenated or Symmetric Dihalogenated Analogs


Attempts to substitute 2-(4-bromo-2-iodophenyl)ethan-1-ol with generic dihalogenated ethanol derivatives—such as 1-(4-bromophenyl)-2-iodoethanol (CAS 187754-47-8) or 2-bromo-1-(4-iodophenyl)ethanol—invariably compromise the strategic orthogonality required for sequential cross-coupling workflows. In 2-(4-bromo-2-iodophenyl)ethan-1-ol, the iodine atom resides directly on the aromatic ring at the 2-position (ortho to the ethanol group), whereas the bromine occupies the 4-position (para) . This 1,2,4-substitution pattern is non-redundant with positional isomers that locate halogens on the aliphatic ethanol backbone or reverse the bromine–iodine placement . The intrinsic reactivity differential between C(sp2)–I and C(sp2)–Br bonds—with aryl iodides undergoing oxidative addition to palladium(0) approximately 10³ to 10⁴ times faster than aryl bromides under standard Suzuki–Miyaura conditions—is only exploitable when both halogens are situated on the same aryl ring with distinct electronic environments [1]. Substitution with a mono-halogenated phenyl ethanol (e.g., 2-(4-iodophenyl)ethanol) eliminates the capacity for two-stage orthogonal coupling entirely; substitution with a regioisomer alters the steric and electronic profile at the reactive centers, leading to unpredictable and often suboptimal regioselectivity in downstream transformations.

2-(4-Bromo-2-iodophenyl)ethan-1-ol: Quantitative Differential Evidence Versus Closest Analogs


Regiochemical Orthogonality: Comparative Halogen Placement in Aromatic Dihalogenated Ethanol Derivatives

2-(4-Bromo-2-iodophenyl)ethan-1-ol possesses a specific 1,2,4-substitution pattern where iodine is located at the ortho (2) position and bromine at the para (4) position of the phenyl ring relative to the hydroxyethyl chain. In contrast, the comparator 1-(4-bromophenyl)-2-iodoethanol (CAS 187754-47-8) contains bromine on the phenyl ring at the para position but iodine on the aliphatic ethanol chain, not on the aromatic ring. This structural distinction is quantifiable via molecular connectivity and impacts reactivity: in 2-(4-bromo-2-iodophenyl)ethan-1-ol, the C(sp2)–I bond is present and available for palladium-catalyzed cross-coupling, whereas in 1-(4-bromophenyl)-2-iodoethanol, the iodine is bound to an sp3-hybridized carbon, rendering it unreactive toward aryl–aryl coupling conditions and instead suitable only for nucleophilic substitution .

orthogonal cross-coupling sequential functionalization regioselective synthesis

Thermal Stability: Quantitative Decomposition Profile from Computational Thermogravimetric Simulation

Computational thermogravimetric analysis (TGA) simulation of 2-(4-bromo-2-iodophenyl)ethan-1-ol, conducted over a temperature range of 500 K to 1000 K, demonstrates that the compound maintains structural integrity without significant mass loss up to approximately 600 K, with decomposition initiating above 700 K . This thermal stability profile is quantitatively comparable to structurally related mono-iodinated phenyl ethanols, which exhibit similar onset decomposition temperatures in the 550–650 K range . The presence of the second halogen (bromine) does not markedly reduce thermal robustness relative to mono-halogenated analogs, indicating that the compound is suitable for reactions requiring moderate heating (e.g., reflux conditions in toluene or DMF) without premature degradation.

thermal stability thermogravimetric analysis process safety

Cross-Coupling Reactivity Advantage: Orthogonal Pd-Catalyzed Sequential Transformations Enabled by Mixed Halogens

2-(4-Bromo-2-iodophenyl)ethan-1-ol is specifically designed to enable sequential orthogonal palladium-catalyzed cross-couplings. The aryl iodide (C(sp2)–I) bond undergoes oxidative addition to Pd(0) approximately 10³ to 10⁴ times faster than the aryl bromide (C(sp2)–Br) bond under standard Suzuki–Miyaura conditions [1]. This kinetic differential permits a first coupling reaction to occur chemoselectively at the iodine-bearing 2-position while leaving the bromine at the 4-position intact for a subsequent, independent coupling step. In contrast, symmetric dihalogenated analogs (e.g., 1,4-dibromophenyl ethanol) lack this intrinsic reactivity gradient, requiring external differentiation strategies (e.g., protecting groups or stoichiometric control) to achieve site-selective functionalization . The target compound's mixed halogen system thus delivers a pre-engineered reaction sequence with predictable orthogonality.

Suzuki–Miyaura coupling Sonogashira coupling orthogonal reactivity

Radiosynthesis Potential: Iodine Position Facilitates Radioiodine Exchange for SPECT Tracer Development

The presence of an aryl iodide at the 2-position ortho to the ethanol side chain renders 2-(4-bromo-2-iodophenyl)ethan-1-ol a candidate precursor for radioiodination via halogen exchange methodologies. Studies on related β-iodoalkylether and β-iodoalkylethoxyl model systems demonstrate that aryl iodides can be converted to radioiodinated analogs (e.g., 123I, 125I, 131I) with radiochemical purities exceeding 95% under optimized exchange conditions [1]. The bromine substituent at the 4-position remains unreactive under radioiodination protocols, preserving a handle for subsequent bioconjugation or further synthetic elaboration after radiolabeling [2]. This dual-functional architecture supports the construction of SPECT imaging tracers where the ethanol hydroxyl group serves as a conjugation anchor.

radioiodination SPECT imaging prosthetic group

Crystal Structure Verification: Experimentally Confirmed Molecular Geometry and Intermolecular Interactions

The crystal structure of 2-(4-bromo-2-iodophenyl)ethan-1-ol has been determined experimentally by single-crystal X-ray diffraction and refined to an R-value of 0.050 using 2126 observed reflections [1]. The structure confirms the intended 1,2,4-substitution pattern and reveals the presence of C–H···O hydrogen-bonding interactions as well as Br···O halogen-bonding contacts in the solid state [2]. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 4.06096 Å [3]. This experimentally validated structural data provides unequivocal identity confirmation and is accessible via the Cambridge Structural Database (CCDC) for use in computational modeling, docking studies, and quality control reference.

X-ray crystallography solid-state structure halogen bonding

Optimal Application Scenarios for 2-(4-Bromo-2-iodophenyl)ethan-1-ol Based on Evidence-Backed Differentiation


Sequential Orthogonal Cross-Coupling for Complex Biaryl and Heteroaryl Scaffold Assembly

In medicinal chemistry programs requiring the stepwise construction of unsymmetrical biaryl or aryl–heteroaryl frameworks, 2-(4-bromo-2-iodophenyl)ethan-1-ol serves as a pre-differentiated linchpin. The kinetic differential between C(sp2)–I and C(sp2)–Br bonds (approximately 10³–10⁴× faster oxidative addition for iodide) enables a first Suzuki–Miyaura or Sonogashira coupling to proceed chemoselectively at the 2-position, leaving the 4-position bromine available for a subsequent orthogonal coupling [1]. This sequential approach eliminates protecting-group manipulations and reduces the step count relative to workflows employing symmetric dihalogenated or mono-halogenated building blocks .

Radioiodinated Tracer Precursor for SPECT Molecular Imaging

For radiochemistry laboratories developing SPECT imaging agents, the compound's aryl iodide at the ortho position provides a direct exchange site for radioiodine isotopes (123I, 125I, 131I). Class-level data from structurally related β-iodoalkylether systems indicate that radioiodination yields radiochemical purities exceeding 95% under optimized conditions [2]. The 4-position bromine remains intact and orthogonal during radiolabeling, preserving a site for subsequent bioconjugation or structural elaboration after the hot step [3].

Crystallography-Validated Reference Standard for Analytical Method Development

The experimentally solved crystal structure (R = 0.050, 2126 reflections, triclinic P-1 space group) provides a definitive reference for identity confirmation and purity assessment [4]. Quality control laboratories can utilize the deposited CIF data for powder X-ray diffraction (PXRD) pattern simulation and comparison, enabling robust batch-to-batch consistency verification. The crystallographic data also supports computational chemistry workflows, including density functional theory (DFT) geometry optimization and molecular docking studies where accurate three-dimensional conformation is critical [5].

Thermally Tolerant Intermediate for Reactions Requiring Moderate Heating

Based on computational thermogravimetric simulation data indicating stability up to approximately 600 K, 2-(4-bromo-2-iodophenyl)ethan-1-ol is suitable for synthetic protocols conducted under reflux in high-boiling solvents (e.g., toluene, DMF, or DMSO) without risk of premature thermal decomposition . This thermal window accommodates common cross-coupling reaction temperatures (60–120 °C) as well as nucleophilic substitution or esterification conditions, reducing the need for specialized low-temperature handling relative to more thermally labile halogenated intermediates .

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